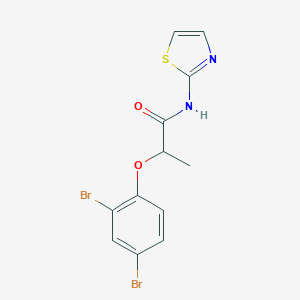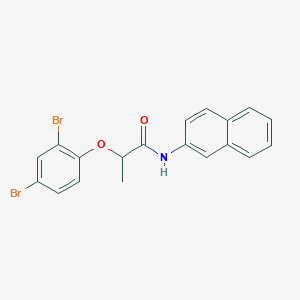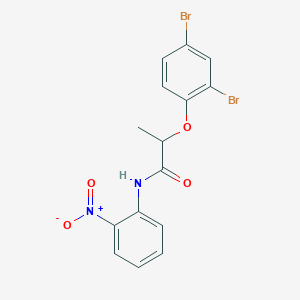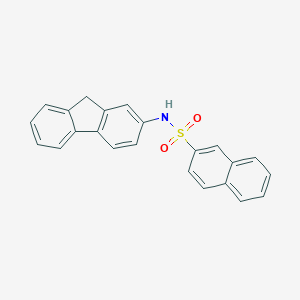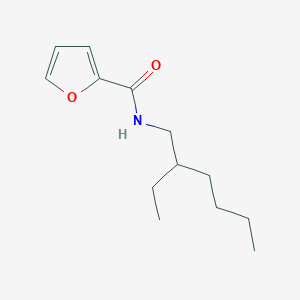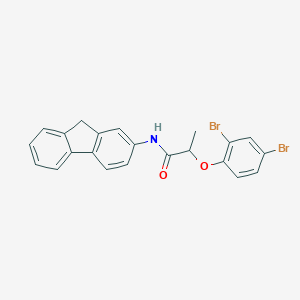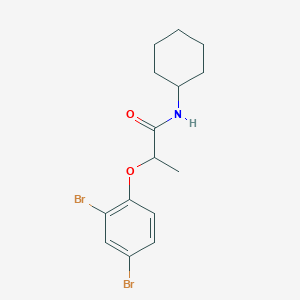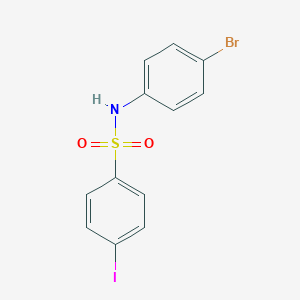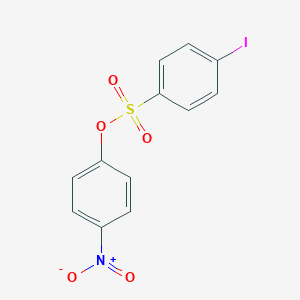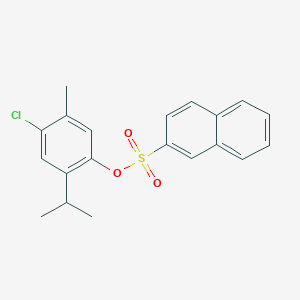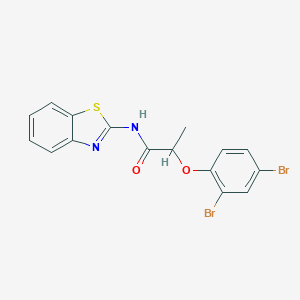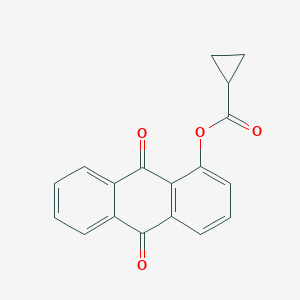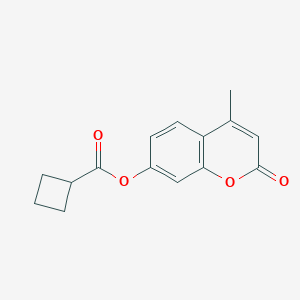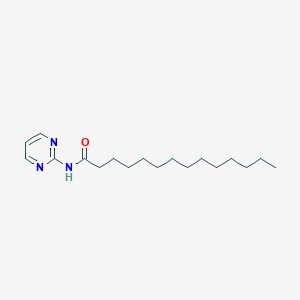
N-(2-pyrimidinyl)tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyrimidinyl)tetradecanamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
N-(2-pyrimidinyl)tetradecanamide acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, resulting in a decrease in the effects of endocannabinoids.
Biochemical and physiological effects:
N-(2-pyrimidinyl)tetradecanamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the effects of endocannabinoids on pain, inflammation, and anxiety. It has also been shown to decrease the rewarding effects of drugs of abuse and to have neuroprotective effects in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-pyrimidinyl)tetradecanamide in lab experiments is its specificity for the CB1 receptor, which allows for precise investigation of the effects of endocannabinoids on physiological processes. However, one limitation is that it may have off-target effects on other receptors, which could affect the interpretation of the results.
Direcciones Futuras
There are many future directions for research on N-(2-pyrimidinyl)tetradecanamide. One direction is to investigate its potential therapeutic uses in various diseases, such as pain, inflammation, and addiction. Another direction is to investigate its effects on the immune system and its potential use in immunotherapy. Additionally, further research is needed to fully understand its mechanism of action and to develop more specific and potent cannabinoid receptor antagonists.
Conclusion:
N-(2-pyrimidinyl)tetradecanamide is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. Its specificity for the CB1 receptor allows for precise investigation of the effects of endocannabinoids on physiological processes. Further research is needed to fully understand its mechanism of action and to develop more specific and potent cannabinoid receptor antagonists.
Métodos De Síntesis
N-(2-pyrimidinyl)tetradecanamide can be synthesized by reacting pyrimidine-2-amine with tetradecanoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-(2-pyrimidinyl)tetradecanamide.
Aplicaciones Científicas De Investigación
N-(2-pyrimidinyl)tetradecanamide has been used in various scientific research studies to investigate the endocannabinoid system and its role in different physiological processes. It has been used to study the effects of cannabinoids on pain, inflammation, and anxiety. It has also been used to investigate the role of the endocannabinoid system in addiction, neurodegenerative diseases, and cancer.
Propiedades
Fórmula molecular |
C18H31N3O |
|---|---|
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
N-pyrimidin-2-yltetradecanamide |
InChI |
InChI=1S/C18H31N3O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(22)21-18-19-15-13-16-20-18/h13,15-16H,2-12,14H2,1H3,(H,19,20,21,22) |
Clave InChI |
RMOLFKZLUIDLNS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC=CC=N1 |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



